molecular formula C12H17Cl2N5O2S B4367041 N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4367041
M. Wt: 366.3 g/mol
InChI Key: IPQBHWFQWXDUOZ-UHFFFAOYSA-N
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Description

N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of dichloro and methyl substituents on the pyrazole ring, as well as a sulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of N4-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be achieved through various synthetic routesThe reaction conditions typically involve the use of acid or base catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds, purification, and final cyclization. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness .

Chemical Reactions Analysis

N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often studied for its potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, such as cell division and protein synthesis .

Comparison with Similar Compounds

N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of substituents and functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N5O2S/c1-8-11(13)12(14)19(17-8)6-4-5-16-22(20,21)10-7-15-18(3)9(10)2/h7,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQBHWFQWXDUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCCN2C(=C(C(=N2)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[3-(4,5-DICHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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